molecular formula C4H5NO2S B139614 2-(Cyanomethylthio)acetic acid CAS No. 55817-29-3

2-(Cyanomethylthio)acetic acid

Cat. No.: B139614
CAS No.: 55817-29-3
M. Wt: 131.16 g/mol
InChI Key: JRRFRAHROZUYJH-UHFFFAOYSA-N
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Description

2-(Cyanomethylthio)acetic acid is an organic compound with the molecular formula C4H5NO2S. It is characterized by the presence of a cyano group (–CN) and a thioether group (–S–) attached to an acetic acid moiety. This compound is known for its role as an intermediate in the synthesis of various pharmaceuticals, particularly cephalosporin antibiotics such as cefmetazole .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-(Cyanomethylthio)acetic acid can be synthesized through several methods. One common approach involves the reaction of chloroacetic acid with sodium cyanide to form cyanoacetic acid, which is then treated with a thiol compound to introduce the thioether group. The reaction conditions typically involve heating and the use of solvents like methanol or dimethyl sulfoxide .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch reactions. The process begins with the preparation of cyanoacetic acid, followed by its reaction with a suitable thiol under controlled temperature and pressure conditions. The final product is purified through crystallization or distillation .

Chemical Reactions Analysis

Types of Reactions: 2-(Cyanomethylthio)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-(Cyanomethylthio)acetic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: It serves as a building block for biologically active compounds.

    Medicine: It is a key intermediate in the production of cephalosporin antibiotics, which are used to treat bacterial infections.

    Industry: It is utilized in the manufacture of pharmaceuticals and fine chemicals

Mechanism of Action

The mechanism of action of 2-(Cyanomethylthio)acetic acid primarily involves its role as an intermediate in the synthesis of cephalosporin antibiotics. These antibiotics work by inhibiting bacterial cell wall synthesis, leading to cell lysis and death. The cyano and thioether groups in this compound contribute to its reactivity and ability to form key intermediates in the antibiotic synthesis pathway .

Comparison with Similar Compounds

Uniqueness: 2-(Cyanomethylthio)acetic acid is unique due to the presence of both the cyano and thioether groups, which provide a combination of reactivity and stability. This makes it a valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals .

Properties

IUPAC Name

2-(cyanomethylsulfanyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5NO2S/c5-1-2-8-3-4(6)7/h2-3H2,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRRFRAHROZUYJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C#N)SCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20509540
Record name [(Cyanomethyl)sulfanyl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20509540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55817-29-3
Record name [(Cyanomethyl)sulfanyl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20509540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[(cyanomethyl)sulfanyl]acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of replacing the 3-acetoxymethyl group with a 3-heterocyclic thiomethyl group in cephalosporins containing the 2-(cyanomethylthio)acetic acid side chain?

A: Replacing the 3-acetoxymethyl group with a 3-heterocyclic thiomethyl group in cephalosporins incorporating the this compound side chain leads to an overall improvement in both in vitro and in vivo activity across all tested oxidation states of the side-chain sulfur []. This structural modification appears to enhance the efficacy of these cephalosporins against a broader range of bacterial species.

Q2: Can you elaborate on the role of this compound in synthesizing commercially relevant cephalosporin antibiotics?

A: this compound serves as a crucial intermediate in synthesizing cefamandole, a broad-spectrum cephalosporin antibiotic []. This synthesis involves reacting a carboxy-protected 7β-amino-7α-methoxy- (1-oxa- or 1-thia-) 3- (1-substituted-1H-tetrazol-5-yl) thiomethyl-3-cepem-4-carboxylic acid with activated this compound. This highlights the importance of this compound in developing clinically relevant antibiotics.

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